Methyl mesopyropheophorbide a

Catalog No.
S15956142
CAS No.
36151-62-9
M.F
C34H38N4O3
M. Wt
550.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl mesopyropheophorbide a

CAS Number

36151-62-9

Product Name

Methyl mesopyropheophorbide a

IUPAC Name

methyl 3-[(21S,22S)-11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate

Molecular Formula

C34H38N4O3

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C34H38N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h13-15,18,22,37,39H,8-12H2,1-7H3/t18-,22-/m0/s1

InChI Key

KFVJKPWAVITNFD-AVRDEDQJSA-N

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C

Methyl mesopyropheophorbide a is a chlorophyll derivative, specifically a modified form of pyropheophorbide a, which is derived from chlorophyll a. This compound is characterized by its unique structure that includes a methyl ester group at the C-17 position and a pyropheophorbide skeleton, which provides it with distinct photophysical properties. Methyl mesopyropheophorbide a is notable for its strong absorption in the near-infrared region, making it particularly useful in various applications, including photodynamic therapy and imaging.

That enhance its utility in research and applications:

  • Electrophilic Substitution: The compound can react with electrophilic reagents at the 20-meso position, leading to the formation of nitro and halogen-substituted derivatives .
  • Grignard Reaction: The vinyl group of methyl mesopyropheophorbide a can be converted into an alkylcarbonyl group through Grignard reaction, allowing for further functionalization .
  • Conjugation Reactions: Methyl mesopyropheophorbide a can be conjugated with various moieties, such as Erlotinib, enhancing its specificity and efficacy in targeted therapies .

Methyl mesopyropheophorbide a exhibits significant biological activity, particularly in the field of photodynamic therapy. Its ability to generate reactive oxygen species upon light activation allows it to selectively target and destroy cancer cells. Studies have shown that derivatives of methyl mesopyropheophorbide a possess tumor-specific targeting capabilities, making them effective agents for treating certain types of cancers . Additionally, its phototoxicity profile suggests potential applications in imaging and diagnostic procedures.

The synthesis of methyl mesopyropheophorbide a typically involves several key steps:

  • Starting Material: The synthesis often begins with chlorophyll a or its derivatives.
  • Devinylation: The vinyl groups are removed using acidic conditions to yield pyropheophorbide derivatives.
  • Methylation: Methylation at the C-17 position can be achieved through reactions involving methylating agents under basic conditions .
  • Purification: The final product is purified using techniques such as column chromatography or crystallization to obtain high-purity methyl mesopyropheophorbide a.

Methyl mesopyropheophorbide a has diverse applications across various fields:

  • Photodynamic Therapy: It is primarily used as a photosensitizer in cancer treatment due to its ability to produce cytotoxic singlet oxygen upon light activation.
  • Imaging Agents: Its strong absorption characteristics make it suitable for use in near-infrared imaging techniques.
  • Research Tool: In biochemical studies, it serves as a model compound for investigating chlorophyll-related processes and interactions.

Interaction studies involving methyl mesopyropheophorbide a focus on its binding affinity and efficacy when conjugated with other molecules. For instance, studies have demonstrated that conjugating this compound with Erlotinib enhances its specificity towards cancer cells while minimizing systemic toxicity . Additionally, investigations into its interactions with cellular components help elucidate the mechanisms underlying its photodynamic effects.

Methyl mesopyropheophorbide a shares structural similarities with several other compounds derived from chlorophyll. Here are some comparable compounds:

Compound NameKey FeaturesUniqueness of Methyl Mesopyropheophorbide a
Pyropheophorbide aLacks methyl ester at C-17; used in similar applicationsMethyl group enhances solubility and light absorption
Chlorophyll aNatural pigment; broader absorption spectrumMore specific for photodynamic applications
BacteriopheophytinContains different side chains; involved in photosynthesisUnique for therapeutic applications
Methyl pyropheophorbide aSimilar structure but less effective in photodynamic therapyEnhanced efficacy due to structural modifications

Methyl mesopyropheophorbide a stands out due to its specific modifications that enhance its photophysical properties and biological activity, making it particularly valuable in therapeutic contexts. Its unique structure allows for improved targeting and effectiveness compared to its analogs.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

550.29439109 g/mol

Monoisotopic Mass

550.29439109 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-15-2024

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